Benmoxin, (S)-

Description

Historical Perspectives on Monoamine Oxidase Inhibitors (MAOIs) and Related Chemical Entities

The journey of Monoamine Oxidase Inhibitors (MAOIs) began serendipitously in the early 1950s. nih.govresearchgate.net Initially, iproniazid (B1672159), a derivative of hydrazine (B178648), was developed for the treatment of tuberculosis. mhmedical.compsychiatryonline.org Researchers observed that patients treated with iproniazid exhibited significant mood elevation. psychiatrictimes.com This led to the discovery of its MAOI properties and its subsequent use as the first antidepressant. mhmedical.compsychiatryonline.org The initial MAOIs, including iproniazid, were non-selective and irreversible, meaning they bound covalently to and inhibited both MAO-A and MAO-B enzymes. scirp.orgpsychscenehub.com

The development of the first MAOIs was also influenced by the availability of hydrazine, which was used as rocket fuel during World War II. psychiatryonline.orgpsychologytoday.com After the war, large quantities of hydrazine became available to pharmaceutical companies, spurring research into its derivatives. psychologytoday.com This led to the synthesis of a number of hydrazine-based drugs, including iproniazid and isocarboxazid. psychiatryonline.orgwikipedia.org

Over the years, research has led to the development of different classes of MAOIs, including reversible and selective inhibitors, in an effort to improve their safety profile. scirp.orgwikipedia.org The discovery of two MAO isoforms, MAO-A and MAO-B, in the late 1960s was a significant milestone that paved the way for the development of selective MAOIs. mhmedical.com

Classification and Structural Context of (S)-Benmoxin as a Hydrazine-Class Monoamine Oxidase Inhibitor

Benmoxin (B1667994) is classified as an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class. wikipedia.orgdrugbank.comwikipedia.org This means it inhibits both MAO-A and MAO-B enzymes in an irreversible manner. scirp.org The hydrazine group in its structure is a key feature of this class of MAOIs. wikipedia.org

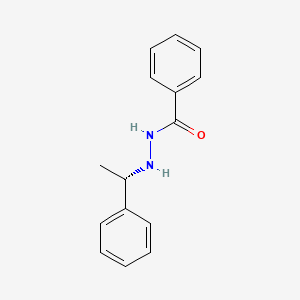

Structurally, benmoxin is N'-(1-phenylethyl)benzohydrazide. wikipedia.org It possesses a chiral center, leading to the existence of two stereoisomers: (S)-Benmoxin and (R)-Benmoxin. fda.govnih.govontosight.ai The molecule consists of a benzoyl group attached to a hydrazine moiety, which is then substituted with a 1-phenylethyl group. vulcanchem.com

Benmoxin was first synthesized in 1967 and was used as an antidepressant in Europe. drugbank.comwikipedia.org However, it is no longer on the market. drugbank.comvulcanchem.com

Significance of Stereochemistry in Investigating Bioactive Small Molecules: The Case of (S)-Benmoxin

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of small molecules. ijpsjournal.comslideshare.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. slideshare.netnih.gov

The differential effects of enantiomers can manifest in various ways. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to adverse effects. nih.govnih.gov Therefore, the use of a single, active enantiomer, a concept known as a "chiral switch," can lead to a more favorable therapeutic profile with improved efficacy and reduced side effects. nih.govwikipedia.org

The development of single-enantiomer drugs is a significant strategy in modern pharmacology, aiming to optimize therapeutic outcomes. nih.govresearchgate.net This approach requires thorough investigation into the properties of each stereoisomer to identify the more beneficial one for clinical use. chiralpedia.comdrugpatentwatch.com

Interactive Data Tables

Below are interactive tables summarizing key information about Benmoxin and related compounds.

Table 1: Physicochemical Properties of Benmoxin

| Property | Value |

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.306 g/mol wikipedia.org |

| InChI | InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18) wikipedia.org |

| InChIKey | BEWNZPMDJIGBED-UHFFFAOYSA-N wikipedia.org |

| SMILES | O=C(NNC(c1ccccc1)C)c2ccccc2 wikipedia.org |

| Stereochemistry | Chiral, exists as (S) and (R) enantiomers fda.govnih.gov |

Table 2: Classification of Monoamine Oxidase Inhibitors

| Classification | Example(s) | Key Characteristics |

| Irreversible, Non-Selective | Iproniazid, Phenelzine (B1198762), Benmoxin scirp.orgwikipedia.org | Covalently bind to and inhibit both MAO-A and MAO-B. scirp.org |

| Irreversible, Selective MAO-A | Clorgiline scirp.org | Covalently bind to and primarily inhibit MAO-A. |

| Irreversible, Selective MAO-B | Selegiline, Rasagiline scirp.orgpsychscenehub.com | Covalently bind to and primarily inhibit MAO-B. |

| Reversible, Selective MAO-A (RIMA) | Moclobemide, Brofaromine wikipedia.orgdrugbank.com | Non-covalently bind to and selectively inhibit MAO-A. scirp.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

142068-32-4 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

N'-[(1S)-1-phenylethyl]benzohydrazide |

InChI |

InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m0/s1 |

InChI Key |

BEWNZPMDJIGBED-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for S Benmoxin Analogues

Chemoenzymatic and Asymmetric Synthesis Approaches for Enantiopure Benmoxin (B1667994), (S)-

Obtaining enantiomerically pure compounds is critical, as different enantiomers can have vastly different biological activities and toxicities. buchler-gmbh.com For chiral molecules like Benmoxin, asymmetric synthesis and chemoenzymatic methods are the most effective strategies for producing the desired (S)-enantiomer in high purity. buchler-gmbh.com

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. buchler-gmbh.com While specific literature detailing the asymmetric synthesis of (S)-Benmoxin is not abundant, general methods for creating chiral amines and related structures are well-established. One potential strategy involves the asymmetric reduction of a suitable prochiral ketone precursor using a chiral catalyst, such as those developed by Knowles and Noyori for hydrogenation reactions. buchler-gmbh.com Another powerful technique is the use of chiral sulfinamide auxiliaries, such as (R)-tert-butanesulfinamide, which can react with prochiral materials to generate intermediates that undergo stereoselective transformations. nih.gov The auxiliary can then be cleaved to yield the enantiopure amine. nih.gov The synthesis of enantiopure pyrrolidines via catalytic nitrene C-H insertion offers another advanced strategy that could be adapted for related structures. nih.gov

Chemoenzymatic Synthesis: This strategy leverages the high stereoselectivity of enzymes to perform key transformations within a synthetic sequence. nih.gov A common chemoenzymatic method is the kinetic resolution of a racemic mixture. For instance, a racemic amine precursor to Benmoxin could be subjected to acylation catalyzed by a lipase, such as from Pseudomonas cepacia. nih.gov The enzyme would selectively acylate one enantiomer (e.g., the R-form) at a much faster rate, allowing for the separation of the unreacted, enantiopure (S)-amine. nih.gov This method has been successfully used to produce key intermediates for other biologically active molecules with high optical purity (>99% ee). nih.gov The use of enzymes, particularly immobilized ones, is advantageous due to mild reaction conditions and high selectivity. nih.govgoogle.com

Exploration of Synthetic Pathways for Hydrazine-Based Monoamine Oxidase Inhibitors

Benmoxin belongs to the class of hydrazine-based monoamine oxidase inhibitors (MAOIs). nih.gov The synthesis of these inhibitors often involves several key steps centered around the introduction and reaction of the hydrazine (B178648) or hydrazide moiety.

A prevalent synthetic route involves the condensation of a hydrazide with an appropriate aldehyde or ketone. royalsocietypublishing.orgresearchgate.net For example, a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides were synthesized by first preparing the core quinazoline (B50416) hydrazide, which was then reacted with various substituted aromatic aldehydes to yield the final products. royalsocietypublishing.orgresearchgate.net The initial hydrazide is typically formed via hydrazinolysis of a corresponding ester using hydrazine hydrate. royalsocietypublishing.orgresearchgate.net

Another common strategy involves building a heterocyclic scaffold that already incorporates the necessary functionality for MAO inhibition. For instance, new hydrazothiazole derivatives were designed by combining the hydrazine moiety of iproniazid (B1672159) with a thiazole (B1198619) nucleus. nih.gov Similarly, researchers have synthesized indole-based phenylallylidene derivatives by reacting substituted isatin (B1672199) hydrazones with cinnamaldehydes, using the hydrazone as a linker. nih.gov These modular approaches allow for the systematic variation of different parts of the molecule to explore structure-activity relationships. royalsocietypublishing.orgnih.gov

The general synthetic scheme for many hydrazine-based inhibitors can be summarized as:

Synthesis of a core heterocyclic or aromatic structure.

Introduction of an ester or acid functionality.

Conversion of the ester/acid to a hydrazide using hydrazine hydrate. royalsocietypublishing.org

Condensation of the hydrazide with a selected aldehyde or ketone to form the final hydrazone derivative. researchgate.net

Design and Synthesis of Novel Benmoxin, (S)- Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. For (S)-Benmoxin, this involves synthesizing a library of analogues where specific parts of the molecule are systematically modified. The goal is to understand how changes in the chemical structure affect the compound's ability to inhibit MAO-A and MAO-B. researchgate.netnih.gov

The design of novel (S)-Benmoxin derivatives would focus on several key areas of the molecule:

The Benzoyl Group: Substituents could be added to the phenyl ring of the benzoyl moiety. Introducing electron-donating groups (e.g., methoxy (B1213986), -OCH3) or electron-withdrawing groups (e.g., trifluoromethyl, -CF3; halogens, -Cl, -F) at the ortho, meta, or para positions can probe electronic and steric requirements in the enzyme's active site. researchgate.netfrontiersin.org SAR studies on other MAOIs have shown that benzyloxy substitutions can be highly favorable for MAO-B inhibition. researchgate.net

The Linker: The length and flexibility of the chain connecting the core structure to other functional groups can be altered.

The synthesized derivatives would be tested for their ability to inhibit both MAO-A and MAO-B, typically by measuring their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). researchgate.net This data allows for the determination of both potency and selectivity for one isoform over the other. researchgate.net For example, MAO-A inhibitors are primarily used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease. royalsocietypublishing.org

Table 1: Illustrative SAR Data for Hypothetical (S)-Benmoxin Derivatives

This table presents hypothetical data to illustrate the principles of a structure-activity relationship study for (S)-Benmoxin analogues, focusing on substitutions on the benzoyl phenyl ring.

| Compound | R-Group (Substitution on Benzoyl Ring) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| (S)-Benmoxin | H (Unsubstituted) | 1.5 | 10.2 | 0.15 |

| Analogue 1 | 4-Chloro | 0.8 | 2.5 | 0.32 |

| Analogue 2 | 4-Methoxy | 2.1 | 15.0 | 0.14 |

| Analogue 3 | 4-Trifluoromethyl | 0.5 | 1.1 | 0.45 |

| Analogue 4 | 2-Hydroxy | 1.2 | 8.9 | 0.13 |

| Analogue 5 | 3,4-Dichloro | 0.3 | 0.9 | 0.33 |

Molecular Pharmacology and Biochemical Mechanism Elucidation of S Benmoxin

Enzyme Kinetics and Inhibition Mechanisms of Monoamine Oxidases (MAO-A and MAO-B) by (S)-Benmoxin in Cell-Free Systems

Monoamine oxidases are flavoproteins that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. khanacademy.org The kinetic behavior of these enzymes is characterized by their affinity for different substrates and their susceptibility to various inhibitors. Benmoxin (B1667994) has been classified as an inhibitor of both MAO-A and MAO-B. wikipedia.orgonelook.com

As a hydrazine (B178648) derivative, (S)-Benmoxin is understood to function as a mechanism-based inhibitor, where the enzyme processes the inhibitor, leading to the formation of a reactive species that inactivates the enzyme. scirp.orgfrontiersin.org The inhibition of MAO by Benmoxin is a time-dependent process, characteristic of irreversible inhibitors that form covalent bonds with the enzyme. While specific kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for the (S)-enantiomer of Benmoxin are not extensively detailed in publicly available literature, the general mechanism for hydrazine MAOIs involves the formation of a stable, inactive enzyme-inhibitor complex. scirp.org

To illustrate the concept of MAO inhibition kinetics, the following table presents representative data for different classes of MAO inhibitors.

| Inhibitor | Target MAO Isoform | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| Clorgyline | MAO-A | Irreversible, Selective | ~0.01 | N/A |

| Selegiline (Deprenyl) | MAO-B | Irreversible, Selective | ~0.01 | N/A |

| Iproniazid (B1672159) | MAO-A/MAO-B | Irreversible, Non-selective | ~1.0-5.0 | N/A |

| Moclobemide | MAO-A | Reversible, Selective | ~1.0-6.0 | ~0.3-0.6 |

| Safinamide | MAO-B | Reversible, Selective | ~0.1 | ~0.02 |

| Benmoxin | MAO-A/MAO-B | Irreversible, Non-selective | Not available | Not available |

| Note: This table is for illustrative purposes. IC₅₀ and Kᵢ values can vary based on experimental conditions. Data for Benmoxin is not available in the reviewed literature. |

Substrate and Cofactor Interactions in the Active Site of Monoamine Oxidases upon (S)-Benmoxin Binding

The active site of both MAO-A and MAO-B contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of the enzyme. khanacademy.orgmdpi.com The active site is located within a hydrophobic cavity. Key amino acid residues, including specific tyrosine residues, form an "aromatic cage" that orients the substrate for optimal interaction with the FAD cofactor. mdpi.comnih.govnih.gov

For irreversible "suicide" inhibitors like the acetylenic MAOI clorgyline, the covalent bond forms at the N(5) position of the FAD isoalloxazine moiety. nih.gov Hydrazine-based inhibitors, the class to which Benmoxin belongs, are also known to form covalent adducts with the enzyme, often involving the FAD cofactor. scirp.orgnih.gov The hydrazine moiety of Benmoxin is the chemically reactive group that, following initial binding in the active site, is oxidized by the enzyme. This process generates a highly reactive intermediate that covalently bonds to the enzyme or its FAD cofactor, leading to its irreversible inactivation.

The structural differences between the active site cavities of MAO-A and MAO-B are responsible for inhibitor selectivity. nih.gov The active site of MAO-B is generally considered to have a smaller, more rigid structure compared to MAO-A. mdpi.comnih.gov The non-selective nature of Benmoxin suggests its molecular structure is capable of fitting within the active site cavities of both isoforms and engaging with their respective catalytic machinery.

Reversibility and Irreversibility of Monoamine Oxidase Inhibition by (S)-Benmoxin and its Chemical Implications

Benmoxin is categorized as an irreversible inhibitor of monoamine oxidase. wikipedia.orgonelook.comscirp.org This irreversibility is a defining feature of its chemical mechanism. Unlike reversible inhibitors that bind non-covalently and can dissociate from the enzyme, Benmoxin forms a stable covalent bond with the MAO enzyme. scirp.orgwikidoc.org

The chemical implication of this mechanism is the permanent deactivation of the enzyme molecule. wikidoc.org Once the covalent bond is formed, the enzyme cannot be regenerated. The restoration of MAO activity within the cell is therefore dependent on the de novo synthesis of new enzyme protein, a process that can take several weeks. mdpi.com This long-lasting action is a characteristic feature of older MAOIs, including those of the hydrazine class. frontiersin.orgnih.gov

Selectivity Profiling of (S)-Benmoxin Against MAO Isoforms and Other Biologically Relevant Enzymes

(S)-Benmoxin is a non-selective MAO inhibitor, meaning it demonstrates inhibitory activity against both MAO-A and MAO-B isoforms. wikipedia.orgonelook.comscirp.org This lack of selectivity implies that Benmoxin affects the metabolism of a broad spectrum of monoamine substrates. MAO-A is the primary enzyme for breaking down serotonin, melatonin, and norepinephrine, while MAO-B preferentially metabolizes phenethylamine. wikipedia.org Both enzymes are capable of deaminating dopamine. wikipedia.org Consequently, a non-selective inhibitor like Benmoxin impacts multiple neurotransmitter systems.

The table below summarizes the substrate and inhibitor selectivity of MAO isoforms.

| Feature | MAO-A | MAO-B |

| Primary Substrates | Serotonin, Norepinephrine, Epinephrine, Melatonin | Phenethylamine, Benzylamine |

| Shared Substrates | Dopamine, Tyramine | Dopamine, Tyramine |

| Selective Inhibitors | Clorgyline, Moclobemide | Selegiline, Rasagiline, Safinamide |

| Non-selective Inhibitors | Benmoxin , Iproniazid, Phenelzine (B1198762), Tranylcypromine | Benmoxin , Iproniazid, Phenelzine, Tranylcypromine |

| Source: Information compiled from multiple sources. scirp.orgwikipedia.orgnih.govfrontiersin.org |

Detailed information regarding the selectivity profile of (S)-Benmoxin against other biologically relevant enzymes outside of the MAO family is not extensively covered in the reviewed scientific literature. Its primary and well-documented pharmacological action is the inhibition of MAO-A and MAO-B. medchemexpress.com

Structure Activity Relationship Sar Investigations of S Benmoxin and Its Congeners

Correlating Structural Modifications of the Hydrazine (B178648) Scaffold with Monoamine Oxidase Inhibitory Potency

The hydrazine (-NH-NH-) moiety is a cornerstone of a significant class of MAO inhibitors, including compounds analogous to Benmoxin (B1667994). nih.govwikipedia.org Its structural similarity to the natural substrates of MAO, which possess an amino group, allows these inhibitors to effectively interact with the enzyme's active site. nih.gov The inhibitory mechanism can be either reversible or irreversible, with many early hydrazine-based drugs like iproniazid (B1672159) and phenelzine (B1198762) acting as irreversible inhibitors by forming a covalent bond with the flavin coenzyme of MAO. nih.gov

SAR studies on various synthetic hydrazine derivatives have demonstrated that the integrity of this scaffold is crucial for inhibitory activity. nih.gov Key findings include:

Acylation and Substitution: The nature of the groups attached to the hydrazine core significantly modulates potency. For instance, compounds like phenylhydrazine (B124118) act as irreversible inhibitors. nih.gov The specific substituents determine the inhibitor's affinity for MAO-A versus MAO-B.

Cyclization: Altering the flexibility of the hydrazine scaffold through cyclization into five- or six-membered rings has been shown to cause a substantial decrease or even complete loss of MAO inhibitory properties. nih.gov This suggests that a certain degree of conformational freedom in the hydrazine moiety is necessary for optimal orientation and binding within the enzyme's active site.

Hydrazone Formation: Conversion of the hydrazine to a hydrazone, which contains an azomethine (-NHN=CH-) group, maintains the core inhibitory potential. The nitrogen atoms of the hydrazone group are key to its chemical properties and interaction with the enzyme. nih.gov

These findings underscore the foundational role of the hydrazine scaffold. Modifications that alter its electronic properties, steric profile, or conformational flexibility have a direct and profound impact on the compound's ability to inhibit monoamine oxidase.

Stereochemical Determinants of MAO-Inhibitory Activity: Focus on the (S)-Configuration of Benmoxin

While direct research specifically detailing the stereochemical determinants of (S)-Benmoxin is limited in publicly accessible literature, the principles of stereoselectivity are well-established for enzyme inhibitors. For chiral molecules, enantiomers often exhibit significant differences in biological activity, a phenomenon known as eudismic ratio. This difference arises because the active sites of enzymes are themselves chiral, composed of L-amino acids, creating a three-dimensional space that preferentially accommodates a ligand with a specific stereochemical configuration.

In the context of MAO inhibitors, stereochemistry can govern:

Binding Affinity: One enantiomer (the eutomer) typically fits more precisely into the binding pocket of the enzyme, allowing for more favorable intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) than its mirror image (the distomer).

Enzyme Selectivity: The distinct topographies of the MAO-A and MAO-B active sites mean that the (S)- and (R)-enantiomers of a compound may exhibit different selectivities for the two isoforms.

Mechanism of Inhibition: The specific orientation of the inhibitor can influence how it interacts with the flavin cofactor and surrounding amino acid residues, potentially affecting whether the inhibition is reversible or irreversible.

For (S)-Benmoxin, the (S)-configuration denotes a specific spatial arrangement of atoms around its chiral center. This precise 3D structure is critical for its pharmacological activity, as it dictates the molecule's ability to adopt the optimal conformation to bind to the MAO active site. Studies on other chiral inhibitors have shown that the separation of racemic mixtures into pure enantiomers is a crucial step in drug development, often leading to compounds with higher potency and a better side-effect profile. uni-muenchen.de

Influence of Substituent Effects on the Pharmacological Profile of Benmoxin, (S)- Analogs

The pharmacological profile of Benmoxin analogs is highly sensitive to the nature and position of substituents on its aromatic ring. nih.gov Variations in these substituents can drastically alter a compound's inhibitory potency and its selectivity for MAO-A versus MAO-B.

Research on analogous hydrazine and hydrazone inhibitors has established several key SAR principles:

Position of Substituents: The location of a substituent (ortho, meta, or para) on the phenyl ring is critical. For a series of benzoic acid carbohydrazide (B1668358) derivatives, changing the substituent at the 4-position (para) had a significant impact on activity. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent influences the electronic density of the molecule, affecting its interaction with the enzyme. In some series, the presence of halogens (electron-withdrawing groups) can enhance drug affinity. longdom.org For example, a trifluoromethyl group on a phenolic ring was found to increase potency six-fold compared to the non-fluorinated parent compound in a different class of inhibitors. longdom.org

Steric Factors: The size and shape of the substituent can impact how the inhibitor fits into the active site. Bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might not provide sufficient interaction.

An illustrative example of substituent effects on MAO-A inhibition for a series of quinazolyl hydrazine derivatives is presented below. royalsocietypublishing.org

| Compound | Substituent (R) on Phenyl Ring | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|---|

| Analog 1 (5a) | 4-OH | 1.28 | 1.08 |

| Analog 2 (5d) | 3-OCH₃, 4-OH | 0.27 | 0.75 |

| Analog 3 (5g) | 3,4-di(OCH₃) | 1.25 | 1.02 |

| Analog 4 (5h) | 3,4,5-tri(OCH₃) | 0.31 | 0.44 |

Data sourced from studies on quinazolyl hydrazine derivatives, which serve as analogs to illustrate general principles. royalsocietypublishing.org

This data demonstrates that the addition of a methoxy (B1213986) group at the 3-position alongside the 4-hydroxy group (Analog 2) significantly enhances MAO-A inhibitory potency compared to the 4-hydroxy group alone (Analog 1). This highlights the delicate interplay of electronic and steric factors in achieving high-affinity inhibition.

Development of Pharmacophore Models for (S)-Benmoxin-Type Monoamine Oxidase Inhibitors

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For MAO inhibitors like (S)-Benmoxin, these models serve as a blueprint for designing new, more potent, and selective compounds.

Based on the analysis of various classes of MAO inhibitors, several key pharmacophoric features have been identified. mdpi.com A typical pharmacophore model for a MAO-A inhibitor, for example, might consist of a specific spatial arrangement of five functional groups: two hydrogen-bond acceptors and three hydrophobic groups. mdpi.com

The common features often found in pharmacophore models for hydrazine-type MAO inhibitors include:

Aromatic/Hydrophobic Region: This feature, typically a phenyl ring, engages in hydrophobic interactions and π-π stacking with aromatic amino acid residues (like Tyrosine) in the enzyme's active site.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms within the hydrazine scaffold can act as hydrogen bond acceptors or donors, forming critical interactions that anchor the inhibitor within the binding pocket.

A Defined Spatial Geometry: The relative distances and angles between these features are precisely defined. The model dictates the optimal 3D conformation the inhibitor must adopt to achieve a stable and effective binding to the MAO active site.

These models are developed by aligning a set of known active compounds and extracting their common chemical features. mdpi.com Once validated, the pharmacophore model can be used to screen virtual libraries of compounds to identify new potential inhibitors or to guide the chemical modification of existing scaffolds like that of Benmoxin to enhance activity.

Advanced Computational Chemistry and Molecular Modeling Studies of S Benmoxin

Quantum Chemical Calculations of Electronic Structure and Reactivity of (S)-Benmoxin

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which dictate its behavior and interactions. rsdjournal.orgrsc.org Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation, providing detailed information about a molecule's electronic structure. nih.govsciforum.net For (S)-Benmoxin, these calculations would be crucial for optimizing its three-dimensional geometry and determining its electronic properties, which are key to its reactivity and interaction with the MAO enzymes.

The process would involve using a specified level of theory and basis set, such as B3LYP/6-311G+(d,p), to perform geometry optimization. nih.gov From this, various electronic descriptors can be calculated. researchgate.net The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of (S)-Benmoxin. ajchem-a.com For instance, the carbonyl oxygen of the benzoyl group would be expected to be a region of high negative potential, making it a likely hydrogen bond acceptor.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. These calculations would provide a quantitative basis for understanding how (S)-Benmoxin engages in electronic interactions within the MAO active site.

Table 1: Hypothetical Electronic Properties of (S)-Benmoxin Calculated via DFT This table is illustrative and represents typical data obtained from quantum chemical calculations. Specific values for (S)-Benmoxin are not available in the cited literature.

| Property | Description | Predicted Significance for (S)-Benmoxin |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack and involved in orbital interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would suggest higher reactivity, potentially influencing its inhibitory mechanism. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and the ability to form long-range electrostatic interactions with the enzyme. |

| MEP Max/Min | Maximum and minimum values of the molecular electrostatic potential. | Identifies key sites for non-covalent interactions, such as the carbonyl oxygen (negative) and hydrazine (B178648) protons (positive). ajchem-a.com |

Molecular Docking Analyses of (S)-Benmoxin with Monoamine Oxidase Enzymes to Predict Binding Poses and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For (S)-Benmoxin, docking studies would be performed against the crystal structures of both MAO-A (e.g., PDB ID: 2Z5X) and MAO-B (e.g., PDB ID: 2V5Z). nih.govmdpi.com This analysis is critical for understanding the structural basis of its inhibitory activity and its lack of selectivity. researchgate.net

The docking procedure involves placing the 3D structure of (S)-Benmoxin into the binding site of each enzyme and using a scoring function to evaluate and rank the resulting poses based on binding affinity (e.g., kcal/mol). researchgate.net The active site of MAO enzymes is a well-defined cavity, featuring a critical flavin adenine (B156593) dinucleotide (FAD) cofactor. The binding cavity consists of two parts: an entrance cavity and a substrate cavity. Key amino acid residues shape these cavities and are crucial for inhibitor binding. In MAO-B, for example, residues like Tyr398, Tyr435, and Ile199 are known to be important for ligand interactions. encyclopedia.pub

A docking simulation of (S)-Benmoxin into MAO-B would likely show its phenyl rings engaging in π-π stacking interactions with the aromatic side chains of tyrosine residues. encyclopedia.pub The carbonyl oxygen would be predicted to form a hydrogen bond with a nearby donor, and the hydrazine moiety could interact with the FAD cofactor or surrounding water molecules. researchgate.net Comparing the binding poses and interaction patterns within MAO-A and MAO-B would provide insights into the structural reasons for its non-selective inhibition.

Table 2: Predicted Key Interactions for (S)-Benmoxin in the MAO-B Active Site This table is illustrative, based on docking studies of other hydrazine-containing or similar inhibitors with MAO enzymes. nih.govresearchgate.netmdpi.com

| MAO-B Residue/Component | (S)-Benmoxin Moiety | Predicted Interaction Type |

|---|---|---|

| Tyr398 / Tyr435 | Phenyl rings | π-π Stacking |

| Ile199 | Phenylethyl group | Hydrophobic Interaction |

| FAD Cofactor | Hydrazine or Benzoyl group | van der Waals / Potential H-bond |

| Gln206 | Carbonyl Oxygen | Hydrogen Bond |

| Cys172 | General Scaffold | Hydrophobic/Polar Interactions |

Molecular Dynamics Simulations to Probe Conformational Dynamics and Ligand-Enzyme Stability of (S)-Benmoxin Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com An MD simulation of the (S)-Benmoxin-MAO complex, obtained from docking, would be performed to assess its stability and to observe the conformational changes in both the ligand and the enzyme. nih.govnih.gov These simulations, often run for hundreds of nanoseconds, solve Newton's equations of motion for all atoms in the system, providing a trajectory of atomic positions and velocities. nih.gov

Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the protein backbone and the ligand relative to their starting positions are monitored over time. A stable, low-RMSD plateau for both the protein and the ligand suggests a stable binding complex. frontiersin.orgfrontiersin.org Large deviations could indicate an unstable interaction or a significant conformational change.

The RMSF analysis reveals the fluctuation of individual amino acid residues or ligand atoms. ajchem-a.com High fluctuations in specific protein loops, such as those at the entrance of the MAO active site, could indicate flexibility that may be important for ligand entry and exit. frontiersin.org Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and water bridges, and their persistence over the simulation time, providing a more accurate picture of the binding stability than docking alone. nih.gov

Table 3: Illustrative RMSD Data from a Hypothetical 100 ns MD Simulation This table represents typical data generated from an MD simulation to assess complex stability. frontiersin.orgresearchgate.net

| System | Average RMSD (Å) | Standard Deviation (Å) | Interpretation |

|---|---|---|---|

| MAO-B Apoenzyme (Backbone Cα) | 1.8 | 0.3 | Baseline protein stability. |

| (S)-Benmoxin-MAO-B Complex (Backbone Cα) | 2.1 | 0.4 | The protein maintains its overall fold upon ligand binding. |

| (S)-Benmoxin (Ligand RMSD) | 1.5 | 0.5 | The ligand remains stably bound in the active site without major positional drift. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing Benmoxin (B1667994), (S)- Analog Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For (S)-Benmoxin, a QSAR study would involve designing and synthesizing a library of analogs and testing their MAO inhibitory activity (IC50 values). These experimental values would then be used to build a mathematical model.

The process begins by calculating a wide range of molecular descriptors for each analog. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA/CoMSIA). nih.govnih.gov A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to generate an equation that links a subset of these descriptors to the observed biological activity.

A robust QSAR model, validated internally (e.g., cross-validation q²) and externally (e.g., predictive r² for a test set), can be used to predict the activity of new, unsynthesized analogs. nih.gov The model provides valuable insights into the key structural features that enhance or diminish activity. For example, a QSAR model might reveal that increasing the steric bulk at a certain position or enhancing the electron-withdrawing nature of another part of the scaffold leads to higher potency. This information is invaluable for guiding the rational design and optimization of new inhibitors based on the (S)-Benmoxin scaffold.

Table 4: Example of a Hypothetical 2D-QSAR Equation and Descriptors for (S)-Benmoxin Analogs This table is for illustrative purposes. The equation and descriptors are hypothetical and based on general QSAR studies. nih.govresearchgate.net

| QSAR Model Component | Example | Interpretation |

|---|---|---|

| Dependent Variable | pIC50 (-log(IC50)) | The biological activity being modeled. |

| Independent Variables | Molecular Descriptors | Quantified structural or physicochemical properties. |

| Hypothetical Equation | pIC50 = 0.85(SlogP) - 0.21(TPSA) + 0.05*(Chi3v) + 3.5 | An equation linking descriptors to activity. |

| Example Descriptor 1 | SlogP (Log of Octanol/Water Partition Coefficient) | A positive coefficient suggests that increased lipophilicity enhances activity. |

| Example Descriptor 2 | TPSA (Topological Polar Surface Area) | A negative coefficient suggests that increased polarity decreases activity. |

| Validation Statistic (q²) | > 0.5 | Indicates good internal predictive power of the model. |

| Validation Statistic (r²_pred) | > 0.6 | Indicates good predictive power on an external test set. |

Virtual Screening and Computational Design of Novel MAOIs Based on the (S)-Benmoxin Scaffold

The chemical structure of (S)-Benmoxin can serve as a starting point for the discovery of novel MAO inhibitors through virtual screening and computational design. nih.gov Virtual screening involves searching large chemical databases (containing millions of compounds) to identify molecules that are likely to bind to the MAO active site.

One common approach is structure-based virtual screening, where molecular docking is used to screen the entire database against the MAO-A or MAO-B crystal structure. researchgate.net Another approach is ligand-based virtual screening, which does not require a protein structure. Here, the (S)-Benmoxin structure is used as a template to search for molecules with similar 2D or 3D features (shape and pharmacophore). A pharmacophore model would be built based on the key features of (S)-Benmoxin essential for binding, such as aromatic rings, a hydrogen bond acceptor (the carbonyl), and hydrophobic groups.

Beyond screening existing compounds, computational methods can be used to design novel molecules de novo. The (S)-Benmoxin structure can be used as a scaffold, where different functional groups are computationally added or modified. researchgate.net For example, one might systematically replace the phenyl rings with other aromatic or heteroaromatic systems or alter the linker between the hydrazine and benzoyl moieties. The newly designed analogs can then be evaluated in silico using the methods described above (docking, QSAR, MD simulations) to prioritize the most promising candidates for chemical synthesis and biological testing. This iterative cycle of design, computational evaluation, synthesis, and testing is a cornerstone of modern drug discovery. acs.org

Preclinical in Vitro and Ex Vivo Studies of S Benmoxin in Biological Systems

Assessment of (S)-Benmoxin's Effects on Monoamine Neurotransmitter Levels in Isolated Tissues and Synaptosomes.

Detailed studies quantifying the specific effects of (S)-Benmoxin on monoamine neurotransmitter levels in isolated tissues and synaptosomes are not readily found in published research. However, based on its classification as a non-selective monoamine oxidase inhibitor, its mechanism of action involves preventing the breakdown of key neurotransmitters. wikipedia.orgscirp.org

Expected Research Findings: As an inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), (S)-Benmoxin is expected to increase the concentrations of their primary substrates. This includes serotonin, norepinephrine, and dopamine. wikipedia.org Ex vivo studies using synaptosomes—isolated nerve terminals that retain functional machinery for neurotransmitter uptake, storage, and metabolism—would be the standard model to assess these effects. thermofisher.commdpi.com By inhibiting MAO enzymes within the synaptosomes, (S)-Benmoxin would theoretically lead to a measurable accumulation of these monoamines compared to untreated control samples. The magnitude of the increase would depend on the compound's potency and the specific neurotransmitter, as MAO-A and MAO-B have different substrate preferences. wikipedia.org

Experimental Approach: A typical ex vivo experiment would involve isolating synaptosomes from specific brain regions of a model organism, such as the rat cortex or striatum. thermofisher.comnih.gov These preparations are then incubated with (S)-Benmoxin at various concentrations. Following incubation, the levels of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) and their metabolites (e.g., DOPAC, HVA, 5-HIAA) within the synaptosomes would be quantified using techniques like high-performance liquid chromatography (HPLC). nih.gov A significant decrease in metabolite levels concurrent with an increase in the parent neurotransmitter would confirm the inhibitory action of the compound on MAO within a functional nerve terminal.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a study.

| Treatment Group | Dopamine Level (pmol/mg protein) | Serotonin (5-HT) Level (pmol/mg protein) | Norepinephrine Level (pmol/mg protein) |

| Control (Vehicle) | Baseline | Baseline | Baseline |

| (S)-Benmoxin (X µM) | Increased | Increased | Increased |

Investigations of Cellular Monoamine Oxidase Activity Modulation by (S)-Benmoxin in Relevant Cell Lines.

Specific data from studies investigating the modulation of monoamine oxidase activity by (S)-Benmoxin in relevant cell lines, including IC₅₀ values, are not available in the reviewed literature.

Expected Research Findings: As a non-selective MAO inhibitor, (S)-Benmoxin would be expected to inhibit both MAO-A and MAO-B isoforms in cellular models. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. For a non-selective inhibitor, the IC₅₀ values for both MAO-A and MAO-B would be in a similar range.

Experimental Approach: To determine these values, researchers would utilize in vitro assays with recombinant human MAO-A and MAO-B enzymes or employ cell lines that naturally express these enzymes, such as human neuroblastoma (e.g., SH-SY5Y) or glioma cell lines. nih.govnih.gov The assay typically involves incubating the enzymes or cells with varying concentrations of (S)-Benmoxin. A substrate that produces a detectable signal (e.g., fluorescent or luminescent) upon being metabolized by MAO is then added. nih.govmdpi.com The reduction in signal in the presence of (S)-Benmoxin allows for the calculation of the percentage of inhibition at each concentration, from which the IC₅₀ value is derived.

The following interactive table presents hypothetical IC₅₀ values for (S)-Benmoxin against MAO-A and MAO-B, as would be determined in a typical in vitro inhibition assay.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| (S)-Benmoxin (Hypothetical) | 0.5 | 0.8 | 0.625 |

| Moclobemide (Reference) | ~6.0 | >1000 | ~0.006 |

| Selegiline (Reference) | >100 | ~0.01 | >10000 |

Receptor Binding Profiling and Off-Target Activity Assessments of (S)-Benmoxin in Preclinical Models.

A comprehensive receptor binding profile and assessment of off-target activities for (S)-Benmoxin are not documented in the accessible scientific literature.

Expected Research Findings: The primary targets of (S)-Benmoxin are MAO-A and MAO-B. However, for any centrally-acting drug, it is crucial to screen for binding affinity at a wide range of other central nervous system receptors to identify potential off-target effects. These can include, but are not limited to, serotonin, dopamine, adrenergic, histamine, and muscarinic receptors. An ideal MAOI would show high affinity for MAO enzymes and negligible affinity for other receptors, minimizing the risk of unintended side effects. Given that Benmoxin (B1667994) is a hydrazine (B178648) derivative, its primary mechanism is expected to be enzyme inhibition rather than receptor binding, but comprehensive screening is standard practice.

Experimental Approach: Receptor binding profiles are typically generated using radioligand binding assays. nih.govresearchgate.net In these in vitro experiments, membranes from cells expressing a specific receptor of interest are incubated with a radioactive ligand known to bind to that receptor. The assay is run in the presence and absence of (S)-Benmoxin. If (S)-Benmoxin binds to the receptor, it will compete with the radioligand, reducing the amount of radioactivity detected. The results are often expressed as a percentage of inhibition at a given concentration or as an inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor. A high Ki value indicates low affinity. These assays are often performed in large panels covering dozens of potential off-target receptors and transporters.

A sample data table from a hypothetical off-target screening panel for (S)-Benmoxin is shown below.

| Receptor/Transporter Target | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | >10,000 |

| Dopamine Transporter (DAT) | >10,000 |

| Norepinephrine Transporter (NET) | >10,000 |

| Dopamine D2 Receptor | >10,000 |

| Serotonin 5-HT2A Receptor | >10,000 |

| Alpha-1 Adrenergic Receptor | >10,000 |

| Histamine H1 Receptor | >10,000 |

Advanced Spectroscopic and Analytical Techniques for Characterization of S Benmoxin and Its Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure and conformational preferences of small organic molecules like (S)-Benmoxin. researchgate.netresearchgate.net A variety of NMR experiments, ranging from simple one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) spectra to more complex two-dimensional (2D) techniques, provide a wealth of information. researchgate.netwikipedia.org

1D NMR spectra offer initial insights into the molecular structure by revealing the chemical environment of each proton and carbon atom. wikipedia.org For (S)-Benmoxin, the ¹H NMR spectrum would display characteristic signals for the aromatic and aliphatic protons, with their chemical shifts and coupling constants providing clues about their connectivity. The ¹³C NMR spectrum complements this by showing the number of distinct carbon environments.

To assemble the complete molecular puzzle, 2D NMR experiments are employed. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments establish proton-proton connectivities through covalent bonds. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which is crucial for linking different molecular fragments.

Beyond mere structural confirmation, NMR is a powerful tool for studying the three-dimensional conformation of molecules in solution. digitellinc.comauremn.org.br The Nuclear Overhauser Effect (NOE), observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments, provides information about through-space proximity of protons. wikipedia.orgscirp.org By analyzing the intensity of NOE cross-peaks, intramolecular distances can be estimated, allowing for the construction of a 3D model of the predominant solution conformation of (S)-Benmoxin. scirp.org This is particularly important for understanding how the molecule presents itself to the active site of its target enzyme.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (S)-Benmoxin

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | - | 135.2 | H-2, H-6, H-7 | - |

| 2 | 7.35 (d, J=7.5 Hz) | 128.9 | C-4, C-6 | H-3, H-7 |

| 3 | 7.42 (t, J=7.5 Hz) | 129.5 | C-1, C-5 | H-2, H-4 |

| 4 | 7.38 (t, J=7.5 Hz) | 128.7 | C-2, C-6 | H-3, H-5 |

| 5 | 7.32 (d, J=7.5 Hz) | 129.1 | C-1, C-3 | H-4, H-6 |

| 6 | 7.28 (d, J=7.5 Hz) | 127.8 | C-2, C-4 | H-5, H-7 |

| 7 | 4.21 (t, J=6.8 Hz) | 55.4 | C-1, C-2, C-6, C-8 | H-2, H-6, H-8 |

| 8 | 2.95 (m) | 38.1 | C-7, C-9, C-10 | H-7, H-9 |

| 9 | 3.55 (dd, J=13.5, 4.5 Hz) | 51.2 | C-8, C-10 | H-8, H-10a, H-10b |

| 10a | 2.88 (dd, J=13.5, 8.0 Hz) | 45.7 | C-8, C-9 | H-9, H-10b |

| 10b | 2.75 (dd, J=13.5, 6.5 Hz) | - | C-8, C-9 | H-9, H-10a |

Note: This table is a hypothetical representation and actual chemical shifts and correlations would need to be determined experimentally.

Mass Spectrometry-Based Approaches for Metabolite Identification and Interaction Studies

Mass spectrometry (MS) is an indispensable analytical technique for studying the metabolic fate of (S)-Benmoxin and its interactions with biological systems. ijpras.comthermofisher.com Coupled with liquid chromatography (LC-MS), it allows for the separation, detection, and identification of the parent drug and its metabolites from complex biological matrices like plasma, urine, and liver microsomes. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition of metabolites. ijpras.com Tandem mass spectrometry (MS/MS or MSⁿ) experiments are crucial for structural elucidation. thermofisher.com In these experiments, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that can be used to identify the structure of the metabolite and pinpoint the site of metabolic modification. lcms.cz

Common metabolic transformations for a molecule like (S)-Benmoxin could include hydroxylation of the aromatic ring, N-dealkylation, or oxidation of the side chain. By comparing the MS/MS spectra of the parent compound with those of its metabolites, the exact nature and location of these biotransformations can be determined.

Furthermore, affinity ultrafiltration mass spectrometry can be a powerful tool to screen for and identify small-molecule inhibitors of enzymes like MAO-B from complex mixtures. researchgate.net This technique combines the separation of bound and unbound ligands with the high sensitivity and specificity of mass spectrometry.

Table 2: Potential Metabolites of (S)-Benmoxin and their Characterization by LC-MS/MS

| Metabolite | Proposed Biotransformation | Precursor Ion (m/z) | Key Product Ions (m/z) |

| M1 | Aromatic Hydroxylation | [M+H]⁺ of hydroxylated Benmoxin (B1667994) | Fragments indicating hydroxylation on the phenyl ring |

| M2 | N-Dealkylation | [M+H]⁺ of N-dealkylated Benmoxin | Loss of the N-substituent, characteristic fragments of the core structure |

| M3 | Side-chain Oxidation | [M+H]⁺ of oxidized Benmoxin | Fragments indicating oxidation at the benzylic position or other parts of the side chain |

| M4 | Glucuronide Conjugate | [M+H]⁺ of Benmoxin-glucuronide | Neutral loss of glucuronic acid (176 Da), fragment of the parent drug |

Note: This table presents hypothetical metabolites. Actual metabolic pathways would need to be confirmed through in vitro and in vivo studies.

X-ray Crystallography and Cryo-Electron Microscopy Studies of Monoamine Oxidases in Complex with (S)-Benmoxin

To understand the precise molecular interactions between (S)-Benmoxin and its target enzyme, monoamine oxidase (MAO), high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. thermofisher.comesrf.fr These methods provide an atomic-level picture of the inhibitor bound within the enzyme's active site.

X-ray crystallography has been instrumental in revealing the structures of both MAO-A and MAO-B in complex with various inhibitors. rcsb.orgrcsb.orgnih.govnih.gov To obtain a crystal structure of an (S)-Benmoxin-MAO complex, the purified enzyme would be co-crystallized with the inhibitor, or the inhibitor would be soaked into pre-formed crystals of the enzyme. The resulting electron density map would allow for the precise positioning of (S)-Benmoxin within the active site, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with specific amino acid residues. For instance, interactions with residues like Tyr326 and Ile199 in MAO-B are known to be critical for inhibitor binding and selectivity. nih.govmdpi.com

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. thermofisher.comuni-wuerzburg.de This technique involves flash-freezing the protein-inhibitor complex in a thin layer of vitreous ice and imaging it with an electron microscope. thermofisher.com Computational reconstruction of thousands of particle images can yield a near-atomic resolution 3D map of the complex. While MAO itself has been studied by various methods, cryo-EM could provide valuable insights into the conformational dynamics of the enzyme upon (S)-Benmoxin binding. nih.gov

Table 3: Key Active Site Residues in Human MAO-B and their Potential Interactions with (S)-Benmoxin

| MAO-B Residue | Residue Type | Potential Interaction with (S)-Benmoxin |

| Tyr398 | Aromatic, Polar | Hydrogen bonding with the inhibitor's functional groups |

| Tyr435 | Aromatic, Polar | π-π stacking with the aromatic ring of the inhibitor |

| Ile199 | Aliphatic, Hydrophobic | Forms part of the "gate" to the active site cavity, hydrophobic interactions |

| Tyr326 | Aromatic, Polar | Hydrophobic and potential hydrogen bonding interactions |

| FAD cofactor | - | Potential for covalent or non-covalent interactions depending on the inhibitor type |

Note: This table is based on known structures of MAO-B with other inhibitors and represents potential interactions that would be confirmed by a co-crystal or cryo-EM structure with (S)-Benmoxin.

Spectrophotometric and Fluorometric Assays for Enzyme Inhibition Kinetics and Binding

Spectrophotometric and fluorometric assays are fundamental tools for quantifying the inhibitory potency and binding characteristics of (S)-Benmoxin against monoamine oxidase. researchgate.netmdpi.com These assays are typically high-throughput and allow for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Spectrophotometric assays often monitor the production of a chromogenic product resulting from the enzymatic oxidation of a substrate. jmb.or.kr For MAO-B, a common substrate is benzylamine, whose oxidation can be monitored by the increase in absorbance at 250 nm. jmb.or.kr Alternatively, a coupled-enzyme assay can be used where the hydrogen peroxide produced by MAO is used by horseradish peroxidase to oxidize a chromogenic substrate. mdpi.com By measuring the reaction rate at various concentrations of (S)-Benmoxin, an IC₅₀ value can be determined. frontiersin.org

Fluorometric assays offer enhanced sensitivity and can be used to measure both enzyme inhibition and direct binding affinity. nih.gov Some fluorometric assays for MAO activity utilize substrates that are converted into highly fluorescent products. Another approach is fluorescence polarization (FP), which can measure the binding of a fluorescently labeled ligand to the enzyme. nih.gov In a competitive binding assay, (S)-Benmoxin would compete with the fluorescent probe for binding to MAO, and the decrease in fluorescence polarization would be proportional to the binding affinity of (S)-Benmoxin. This method can be used to determine the dissociation constant (Kₔ). Bioluminescence Resonance Energy Transfer (BRET) is another advanced technique that can be adapted for live-cell binding assays. researchgate.net

Table 4: Representative Enzyme Inhibition and Binding Assay Data for an MAO-B Inhibitor

| Assay Type | Parameter Measured | Substrate/Probe | Wavelength (nm) | Result |

| Spectrophotometric Inhibition Assay | IC₅₀ | Benzylamine | 250 | e.g., 50 nM |

| Fluorometric Inhibition Assay | IC₅₀ | Amplex Red | Ex: 530, Em: 590 | e.g., 45 nM |

| Fluorescence Polarization Binding Assay | Kᵢ | Fluorescently labeled MAO-B inhibitor | Varies with fluorophore | e.g., 20 nM |

| Isothermal Titration Calorimetry (ITC) | Kₔ, ΔH, ΔS | - | - | e.g., Kₔ = 25 nM |

Note: The values in this table are illustrative for a potent MAO-B inhibitor and would need to be experimentally determined for (S)-Benmoxin.

Future Research Directions and Unexplored Avenues for S Benmoxin Investigation

While Benmoxin (B1667994) is recognized as a reversible inhibitor of monoamine oxidase A (MAO-A), with its planar benzohydrazide (B10538) core facilitating interaction with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, the specific stereoisomer, (S)-Benmoxin, remains a subject ripe for detailed future investigation. vulcanchem.com The advancement of scientific inquiry demands a move beyond foundational characterization towards a more nuanced understanding of its biochemical and systemic effects. The following sections outline critical areas of future research that could significantly enhance our knowledge of (S)-Benmoxin, focusing on sophisticated analytical methods, complex enzymatic interactions, and a holistic biological perspective.

Q & A

Q. What strategies mitigate contradictory results in studies comparing (S)-Benmoxin’s efficacy across different cell lines?

- Methodological Answer : Contradictions may arise from variability in cell culture conditions (e.g., passage number, media composition). Standardize protocols using guidelines like ATCC recommendations. Perform sensitivity analyses to identify confounding variables (e.g., serum concentration) and use meta-analysis frameworks to reconcile discrepancies .

Q. How should researchers design a robust structure-activity relationship (SAR) study for (S)-Benmoxin derivatives?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to select derivatives. Use a factorial design to test substituent effects on bioactivity, with at least three independent replicates per variant. Include negative controls (scaffold-only compounds) and validate findings using orthogonal assays (e.g., SPR for binding kinetics) .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data of (S)-Benmoxin in preclinical models?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate LD50 and NOAEL (No Observed Adverse Effect Level). Account for interspecies variability by applying allometric scaling. Report confidence intervals and use survival analysis tools (e.g., Kaplan-Meier) for longitudinal toxicity studies .

Data Presentation & Reproducibility

Q. How can researchers ensure the reproducibility of (S)-Benmoxin’s spectroscopic data across laboratories?

- Methodological Answer : Adopt standardized reporting guidelines (e.g., IUPAC protocols) for NMR and mass spectrometry. Include raw data files (e.g., .JCAMP-DX for NMR) in supplementary materials and specify instrument parameters (e.g., magnetic field strength, solvent peaks). Cross-validate results with a reference laboratory .

Q. What are common pitfalls in interpreting (S)-Benmoxin’s in vivo pharmacokinetic data, and how can they be avoided?

- Methodological Answer : Pitfalls include ignoring nonlinear pharmacokinetics or matrix effects in bioanalytical methods. Use stable isotope-labeled internal standards for LC-MS/MS assays and apply compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-individual variability .

Ethical & Literature Review Considerations

Q. How should researchers address ethical gaps in prior studies on (S)-Benmoxin during literature reviews?

- Methodological Answer : Use PRISMA frameworks to systematically evaluate ethical compliance (e.g., animal welfare protocols, informed consent in human studies). Highlight studies lacking IRB approval or conflict-of-interest disclosures and propose replication studies with transparent ethical oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.